S-(N-Methylcarbamoyl)glutathione

Enzyme inhibition Glutathione reductase Carbamoylation

Researchers studying MIC toxicity, NMF metabolism, or selective GR inhibition require authentic S-(N-Methylcarbamoyl)glutathione (SMG) to avoid experimental invalidation. Generic glutathione S-conjugates cannot substitute: SMG possesses a unique carbamate thioester bond that selectively carbamoylates GR active-site thiols while sparing GST and GPO enzymes. • Validated selective GR inactivator for chemosensitization assays and cellular GSH/GSSG ratio studies. • Definitive LC-MS/MS reference standard for quantifying methyl isocyanate (MIC) exposure biomarkers. • Essential intermediate for validating N-methylformamide (NMF) oxidative metabolism (kH/kD = 7±2).

Molecular Formula C12H20N4O7S
Molecular Weight 364.38 g/mol
CAS No. 38126-73-7
Cat. No. B027646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(N-Methylcarbamoyl)glutathione
CAS38126-73-7
SynonymsN-[N-L-γ-Glutamyl-S-[(methylamino)carbonyl]-L-cysteinyl]glycine; 
Molecular FormulaC12H20N4O7S
Molecular Weight364.38 g/mol
Structural Identifiers
SMILESCNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1
InChIKeyROWIKVIWEBGFSY-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(N-Methylcarbamoyl)glutathione: Identity & Analytical Baseline


S-(N-Methylcarbamoyl)glutathione (SMG; CAS 38126-73-7; molecular formula C12H20N4O7S; molecular weight 364.38 g/mol) is a chemically reactive glutathione conjugate formed via the S-linkage of a methylcarbamoyl moiety to the cysteine sulfur of glutathione [1]. SMG is identified as a key biliary metabolite of the investigational antitumor agent N-methylformamide [2] and as the glutathione conjugate of methyl isocyanate (MIC), an industrially significant isocyanate [3]. The compound is supplied as a ≥95% pure standard and serves as an authentic reference material for LC-MS/MS and FAB-MS/MS quantification in toxicology, drug metabolism, and isocyanate exposure studies [4].

Product Identity Reactive glutathione conjugate standard with a carbamate thioester bond
Analytical Workflow LC-MS/MS and FAB-MS/MS reference material for toxicology, drug metabolism, and isocyanate exposure studies
Metabolic Context Key biliary metabolite of N-methylformamide; glutathione conjugate of methyl isocyanate

S-(N-Methylcarbamoyl)glutathione: Why Generic Analogs Fail


Generic glutathione S-conjugates (e.g., S-methylglutathione, S-lactoylglutathione) cannot substitute for S-(N-methylcarbamoyl)glutathione in critical research applications because SMG possesses a unique carbamate thioester bond that confers fundamentally distinct chemical reactivity, enzyme inhibition selectivity, and metabolic fate [1]. Unlike simple S-alkyl or S-lactoyl glutathione conjugates that are relatively stable end-products, SMG's N-methylcarbamoyl moiety undergoes reversible transfer to cysteine thiols [2] and mediates irreversible, selective carbamoylation of glutathione reductase (GR) active-site thiols while sparing GST and GPO enzymes [3]. This dual property of being both a metabolite of N-methylformamide and a reactive electrophilic carrier of methyl isocyanate [4] means that substitution with any other glutathione analog would invalidate studies of MIC-mediated toxicity, NMF metabolism, and selective GR inhibition.

S-Methylglutathione is a stable thioether; it does not undergo reversible carbamoyl transfer and may not replicate SMG’s selective GR inactivation.
S-Lactoylglutathione is hydrolyzed by glyoxalase II; substitution may not reproduce irreversible GR carbamoylation or MIC-carrier properties.
Generic glutathione S-conjugates lack the methylcarbamoyl moiety and may not support NMF metabolism or MIC toxicity pathway studies.

S-(N-Methylcarbamoyl)glutathione: Comparative Evidence


Selective Glutathione Reductase Inhibition

SMG exhibits selective, irreversible inhibition of glutathione reductase (GR) with 50-90% activity loss over 3 hours at 0.1-1.0 mM concentrations, whereas it fails to inhibit glutathione S-transferase (GST) or glutathione peroxidase (GPO) under identical conditions [1]. This selectivity is corroborated by covalent 14C-SMG binding to GR and a demonstrated greater active-site affinity compared to SMC [1]. The inhibition is NADPH-dependent and GSSG-protectable [1].

Selective GR Inhibition
Head-to-head
SMG: 50–90% GR activity loss (0.1–1.0 mM), no GST/GPO inhibition vs SMC, BCNU; GST/GPO unaffected by SMG or SMC
Supports selective GR inactivation research; distinguishes GR-dependent pathways from GST/GPO detoxification
NADPH-dependent, GSSG-protectable; in vitro yeast GR
Enzyme inhibition Glutathione reductase Carbamoylation Toxicology

Carbamoyl Transfer to Cysteine

SMG demonstrates rapid, reversible N-methylcarbamoyl transfer to free cysteine thiols, with 42.5% of SMG converted to S-(N-methylcarbamoyl)cysteine (SMC) within 2 hours under physiological conditions [1]. The reverse reaction (SMC + glutathione → SMG) also proceeds readily [1].

Carbamoyl Transfer Rate
Reported
42.5% conversion to SMC at 2 h
Indicates reversible carbamoyl donor reservoir; supports MIC transport and NMF metabolite studies
pH 7.4, 37°C; reverse reaction (SMC + GSH → SMG) proceeds readily
Carbamoyl transfer Thiol reactivity Metabolic activation LC-MS assay

N-Methylformamide Metabolic Intermediate

SMG is unequivocally identified as the metabolic intermediate linking N-methylformamide (NMF) to urinary N-acetyl-S-(N-methylcarbamoyl)cysteine. Deuterium substitution in NMF yields large primary kinetic isotope effects for SMG biliary excretion (kH/kD = 7 ± 2), demonstrating that SMG formation is the rate-limiting oxidative step in this pathway [1].

NMF Metabolic Intermediate
Class-level
kH/kD = 7 ± 2 largest KIE among NMF metabolites
Supports SMG as rate-limiting oxidative intermediate; useful for pathway validation and hepatotoxicity mechanism studies
Mouse model; deuterium-labeled NMF; mass spectrometry
Drug metabolism N-methylformamide Isotope effects Hepatotoxicity

Yolk Sac Nutrient Uptake Inhibition

SMG inhibits mouse yolk sac nutrient uptake: [14C]sucrose uptake reduced to 62% of control, 125I-BSA uptake reduced to 77% of control after 5 hours of culture [1]. This inhibition is partially prevented by thiol donors N-acetylcysteine and glutathione [1].

Yolk Sac Uptake Inhibition
Head-to-head
SMG: sucrose uptake 62%, BSA uptake 77% of control (5 h) vs Thiol donors partially reverse; GGT/β-lyase inhibitors do not
Demonstrates carbamoylation-mediated embryotoxicity distinct from direct MIC exposure
Isolated mouse yolk sacs; 5 h culture
Embryotoxicity Yolk sac function Pinocytosis Thiol protection

Protein Carbamoylation Site Preference

SMG carbamoylates peptides and proteins with preferential targeting of free thiols. In oxytocin, carbamoylation occurs preferentially at Cys-6, with Cys-1 and Tyr-2 as secondary sites [1]. In BSA, covalent 14C-SMG binding is time- and concentration-dependent and is not significantly decreased by prior blocking of Cys-34 [1].

Protein Carbamoylation Site
Head-to-head
SMG: preferential Cys-6 in oxytocin; BSA binding after Cys-34 block vs SMC: similar oxytocin pattern; also modifies non-thiol nucleophiles
Supports studies of MIC-mediated protein haptenation and immune toxicity models
FAB-MS/MS and radiometric detection; in vitro
Protein modification Carbamoylation Peptide mapping BSA

S-(N-Methylcarbamoyl)glutathione: Procurement Applications


Selective Glutathione Reductase Inactivation

SMG serves as the validated, selective GR inactivator for experiments requiring covalent, active-site carbamoylation of GR while leaving GST and GPO activities intact [1]. Researchers investigating the role of GR in maintaining cellular GSH/GSSG ratios, or testing chemosensitization strategies that target GR, should procure SMG rather than non-selective thiol reagents or SMC (which exhibits lower GR active-site affinity) [1].

LC-MS/MS Reference Standard for MIC Exposure

As the authentic glutathione conjugate of MIC, SMG is the required reference standard for developing and validating LC-MS/MS methods to quantify MIC exposure biomarkers [2]. The compound's isolation from bile of MIC-exposed rats [2] and its characterization by FAB-MS/MS [3] establish it as the definitive analyte for biomonitoring studies.

N-Methylformamide Metabolism Probe

SMG is the essential intermediate standard for elucidating the oxidative metabolism of NMF, with deuterium isotope effect data (kH/kD = 7 ± 2) confirming its role as the primary metabolite subject to the rate-limiting oxidation step [4]. Procurement of authentic SMG is necessary for validating NMF metabolic pathways and assessing the role of this conjugate in NMF-induced hepatotoxicity [4].

In Vitro Protein Carbamoylation & Haptenation

SMG is the appropriate reagent for in vitro studies of MIC-mediated protein modification and hapten formation, as it transfers the N-methylcarbamoyl moiety to both thiol and non-thiol nucleophiles on peptides and proteins [5]. The demonstrated carbamoylation of BSA independent of Cys-34 [5] makes SMG superior to simpler alkylating agents for modeling MIC-induced immune-mediated toxicity.

Application
Selection Property
Validation Focus
GR inactivation research
Reported selective GR carbamoylation, GST/GPO sparing
GR activity and GSH/GSSG ratio endpoints
MIC exposure biomarker quantification
Authentic MIC glutathione conjugate for LC-MS/MS
Method validation and matrix-effect assessment in research matrices
NMF metabolic pathway studies
Key oxidative intermediate with deuterium isotope effect context
Metabolic flux and isotope effect analysis
Protein carbamoylation & haptenation research
Carbamoyl transfer to thiol and non-thiol nucleophiles
Hapten formation and immune-mediated toxicity model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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